Diflufenzopyr-sodium
Overview
Description
Diflufenzopyr-sodium, also known as this compound, is a useful research compound. Its molecular formula is C15H11F2N4NaO3 and its molecular weight is 356.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Nicotinic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Diflufenzopyr-sodium primarily targets the polar transport of auxins in susceptible plants . Auxins are plant hormones that play a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle. They are essential for cell division, growth, and differentiation .
Mode of Action
this compound inhibits the polar transport of auxins, causing an accumulation of these hormones at the shoot and root meristems . This accumulation disrupts normal growth patterns. Although the exact mode of action is unknown, it appears that this compound binds to a specific carrier or efflux induction protein involved in transporting auxin away from the meristemic regions .
Biochemical Pathways
The inhibition of auxin transport disrupts the plant’s normal growth patterns, leading to rapid symptom appearance and usually resulting in plant death within days . This disruption affects the plant’s ability to regulate vital physiological processes, such as cell division and growth .
Pharmacokinetics
The pharmacokinetics of this compound, particularly its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, contribute to its bioavailability and efficacy. The selectivity in maize is due to the rapid metabolism of both dicamba and this compound in the crop .
Result of Action
The primary result of this compound’s action is the disruption of normal plant growth patterns, leading to the death of susceptible plants . This is achieved through the inhibition of auxin transport, causing an accumulation of auxins at the shoot and root meristems .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound is classed as mobile to very mobile in soil . Its hydrolysis half-life varies with pH, being 13 days at pH 5, 24 days at pH 7, and 26 days at pH 9 . These factors can affect the herbicide’s distribution and persistence in the environment.
Biochemical Analysis
Biochemical Properties
Diflufenzopyr sodium salt is an auxin transport inhibitor . It disrupts the delicate auxin balance needed for plant growth, causing auxin accumulation at shoot and root meristems, and consequently, a disruption of normal growth patterns .
Cellular Effects
Diflufenzopyr sodium salt has been determined to be of low toxicity to humans, birds, aquatic organisms, mammals, and bees . It is highly toxic to terrestrial plant species . It disrupts normal growth patterns by causing auxin accumulation at the plant’s growing points .
Molecular Mechanism
This results in the rapid knockdown of the toughest – including herbicide-resistant – weeds .
Temporal Effects in Laboratory Settings
The half-life of Diflufenzopyr sodium salt in aerobic soil in laboratory tests is 8-10 days . The photolysis half-life of Diflufenzopyr sodium salt on soil is 13 days
Dosage Effects in Animal Models
In animal models, health effects given repeated doses of Diflufenzopyr sodium salt over longer periods of time included lower body weight and effects indicative of mild compensatory anaemia
Transport and Distribution
Diflufenzopyr sodium salt inhibits the polar transport of auxins in susceptible plants . It appears that Diflufenzopyr sodium salt binds to a specific carrier or efflux induction protein which is involved in the transportation of auxin away from the meristemic regions .
Properties
IUPAC Name |
sodium;2-[N-[(3,5-difluorophenyl)carbamoylamino]-C-methylcarbonimidoyl]pyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N4O3.Na/c1-8(13-12(14(22)23)3-2-4-18-13)20-21-15(24)19-11-6-9(16)5-10(17)7-11;/h2-7H,1H3,(H,22,23)(H2,19,21,24);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNDBKFAZXZKRA-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)NC1=CC(=CC(=C1)F)F)C2=C(C=CC=N2)C(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N4NaO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9032375 | |
Record name | Diflufenzopyr-sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9032375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109293-98-3 | |
Record name | Diflufenzopyr-sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9032375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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